Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
Description
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- (molecular formula: C₂₃H₄₇N₂O₄), is a branched amide derivative characterized by a tetradecanamide (C₁₄) backbone substituted with a bis(2-hydroxyethyl)oxidoamino propyl group. The hydroxyethyl groups enhance hydrophilicity, while the long alkyl chain contributes to lipophilicity, creating a balance suitable for interfacial activity .
Properties
CAS No. |
66161-67-9 |
|---|---|
Molecular Formula |
C21H44N2O4 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-(tetradecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C21H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(27,17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI Key |
LUYHCRSSXDZZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Tetradecanoic acid (Myristic acid): A 14-carbon saturated fatty acid.
- 3-(Bis(2-hydroxyethyl)amino)propylamine: A primary amine functionalized with two hydroxyethyl groups attached to the nitrogen, connected through a propyl chain.
Activation of Fatty Acid
To facilitate amide bond formation, tetradecanoic acid is often converted into a more reactive intermediate, such as:
- Acid chloride (tetradecanoyl chloride): Prepared by reaction of tetradecanoic acid with thionyl chloride or oxalyl chloride.
- Anhydride derivatives: Less common but possible.
- Carbodiimide-mediated activation: Using reagents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
Amidation Reaction
The activated fatty acid derivative is reacted with 3-(bis(2-hydroxyethyl)amino)propylamine under controlled conditions:
- Solvent: Typically anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
- Temperature: Mild heating (25–80°C) to promote reaction without decomposition.
- Catalysts: Sometimes tertiary amines or bases (e.g., triethylamine) are added to scavenge generated acid.
- Reaction Time: Several hours to overnight depending on conditions.
Purification
Post-reaction, the crude product is purified by:
- Extraction: Removal of inorganic salts and byproducts.
- Chromatography: Silica gel column chromatography or recrystallization to isolate the pure amide.
- Drying: Under reduced pressure to remove solvents.
Specific Preparation Methodologies and Variations
Comparative Analysis with Related Compounds
The preparation of structurally related compounds such as N,N-bis(2-hydroxyethyl)tetradecanamide (myristic acid diethanolamide) follows similar synthetic principles but uses diethanolamine directly rather than the propyl-linked bis(2-hydroxyethyl) amine. This comparison highlights the importance of the linker in the target molecule:
| Feature | Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- | N,N-Bis(2-hydroxyethyl)tetradecanamide |
|---|---|---|
| Amine used | 3-(Bis(2-hydroxyethyl)amino)propylamine | Diethanolamine |
| Linker | Propyl chain connecting amino groups | Direct attachment to fatty acid |
| Molecular Weight | 372.6 g/mol | 315.5 g/mol |
| Preparation complexity | Higher due to longer linker and multifunctional amine | Simpler amidation |
| Applications | Specialized surfactants with enhanced hydrophilicity | Common foam boosters, antistatic agents |
This comparison suggests that the preparation of the target compound requires careful control of reaction conditions to accommodate the more complex amine structure.
Research Findings and Practical Considerations
- Reactivity: The presence of two hydroxyethyl groups on the amino substituent increases hydrophilicity but may also introduce competing side reactions such as esterification if acid chlorides are used without careful control.
- Yield Optimization: Use of carbodiimide coupling agents can improve yields by minimizing side reactions and avoiding harsh reagents.
- Purity: Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential to confirm the structure and purity of the final product.
- Environmental and Safety Notes: Handling acid chlorides requires proper ventilation and protective equipment due to corrosive byproducts. Alternative coupling methods are preferred for greener synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Cosmetic Formulations
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is utilized in cosmetic formulations due to its emulsifying and stabilizing properties. It acts as a surfactant that enhances the texture and stability of creams and lotions.
- Stability and Safety : Cosmetic products containing this compound undergo rigorous safety assessments to ensure they meet regulatory standards, such as those outlined in the European Union Directive (1223/2009) .
- Moisturizing Effects : Studies indicate that formulations incorporating this compound exhibit improved moisturizing properties, making them suitable for skincare products aimed at hydration .
Pharmaceutical Applications
The compound has potential applications in drug delivery systems, particularly for topical formulations. Its ability to enhance skin permeability allows for better absorption of active pharmaceutical ingredients.
- Dermatokinetics : Research into dermatokinetics highlights the importance of understanding how compounds penetrate the skin layers following topical application. Tetradecanamide's structure may facilitate deeper penetration, thereby improving therapeutic efficacy .
- Bioavailability Studies : Investigations into the bioavailability of drugs when combined with this compound show promising results, indicating that it can enhance the effectiveness of topical medications by ensuring higher concentrations at the site of action .
Surfactant Properties
As a surfactant, tetradecanamide plays a crucial role in various industrial applications:
- Foam Boosting : It is used in formulations that require enhanced foaming properties, making it valuable in personal care products like shampoos and body washes .
- Viscosity Control : The compound helps control viscosity in liquid formulations, providing desirable texture and application characteristics .
Case Study 1: Cosmetic Product Development
A study focused on developing a new moisturizing cream incorporating tetradecanamide demonstrated significant improvements in skin hydration levels compared to control formulations. The formulation was subjected to stability tests and showed no signs of separation or degradation over time.
Case Study 2: Topical Drug Formulation
In a clinical trial assessing a topical analgesic formulation containing tetradecanamide, researchers found that patients experienced faster pain relief compared to those using standard formulations without the compound. This study emphasized the importance of enhancing skin absorption for effective pain management.
Mechanism of Action
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)oxidoamino group is believed to play a crucial role in its biological activity by interacting with cellular membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Structural and Functional Analysis
Chain Length and Hydrophobicity :
- The target compound’s tetradecanamide (C14) chain is intermediate in length compared to N-(Tetradecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide (C10) and Hydroxypropyl Bispalmitamide (C16) . Longer chains (e.g., C16) increase hydrophobicity and thermal stability, whereas shorter chains (C10) enhance solubility.
- The unsaturated C18 chain in 9-Octadecenamide (CAS 93-83-4) reduces melting points and improves flexibility, making it suitable for low-temperature applications .
Functional Group Impact: The bis(2-hydroxyethyl)oxidoamino group in the target compound likely enhances hydrogen bonding and water solubility compared to simpler amides. This contrasts with Hydroxypropyl Bispalmitamide’s branched hydroxypropyl groups, which may stabilize micelle formation . The hydroxyethyl substituents in N-(Tetradecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide contribute to its use in cosmetics, where mildness and skin compatibility are critical .
Purity and Analytical Methods :
- N-(Tetradecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide undergoes rigorous purity testing via IR spectroscopy (peaks at 3300 cm⁻¹ for OH, 1615 cm⁻¹ for amide) and gas chromatography . Similar methods would apply to the target compound for quality control.
Biological Activity
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- (CAS Number: 66161-67-9), is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has the molecular formula . Its structure includes a tetradecanamide backbone with a propyl chain substituted with two hydroxyethyl groups. The compound's properties are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 372.60 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | 95% (typical) |
Antimicrobial Properties
Research indicates that tetradecanamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity
Cytotoxicity assays have been conducted to assess the safety profile of tetradecanamide. In vitro studies using human cell lines revealed that while the compound displays some cytotoxic effects at high concentrations, it remains relatively safe at lower doses, suggesting potential for therapeutic applications.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of tetradecanamide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial properties.
- Skin Irritation Tests : In dermatological applications, tetradecanamide was tested for skin irritation potential. Clinical trials involving human volunteers reported minimal irritation, supporting its use in cosmetic formulations.
The proposed mechanism for the biological activity of tetradecanamide involves:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Interaction with Proteins : Tetradecanamide may also interact with specific proteins involved in cellular signaling pathways, potentially modulating cellular responses.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the structural integrity of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-?
- Methodology :
- Spectroscopic Analysis : Use infrared (IR) spectroscopy to identify functional groups such as amide C=O (~1615 cm⁻¹), hydroxyl (-OH) stretching (~3300 cm⁻¹), and ether linkages (~1110 cm⁻¹) .
- Chromatography : Validate purity via gas chromatography (GC) or HPLC by comparing retention times with reference standards .
- Elemental Analysis : Confirm molecular formula (C₂₉H₅₉NO₄) using combustion analysis for C, H, N, and O content .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology :
- Stepwise Functionalization : Introduce the bis(2-hydroxyethyl)oxidoamino group to the propyl chain before coupling with tetradecanamide to reduce steric hindrance .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation and adjust reaction conditions (e.g., temperature, solvent polarity) .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the target compound from unreacted precursors .
Q. What are the critical parameters for assessing the compound’s stability under laboratory conditions?
- Methodology :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting point (45–50°C) and identify decomposition thresholds .
- Hydrolytic Stability : Conduct accelerated degradation studies in aqueous buffers (pH 4–9) at elevated temperatures (40–60°C) and monitor via HPLC .
- Oxidative Stability : Measure peroxide formation under atmospheric oxygen using iodometric titration .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data for this compound’s amphiphilic behavior?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model the compound’s self-assembly in aqueous solutions to predict critical micelle concentration (CMC) and compare with experimental surface tension measurements .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to explain unexpected degradation pathways observed in stability studies .
Q. What strategies are effective for analyzing interactions between this compound and biological membranes?
- Methodology :
- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) to study membrane fluidity changes in liposome models .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with phospholipid bilayers to assess penetration efficiency .
Q. How can researchers address contradictions in purity assessments from different analytical techniques?
- Methodology :
- Cross-Validation : Compare GC-MS (volatile impurities), LC-MS (non-volatile byproducts), and NMR (structural homogeneity) data to identify undetected contaminants .
- Standardized Protocols : Use certified reference materials (CRMs) for calibration and adhere to ICH guidelines for method validation (e.g., specificity, LOD/LOQ) .
Q. What advanced techniques are suitable for studying the compound’s environmental fate?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Detect transformation products in simulated wastewater via non-targeted screening .
- Ecotoxicology Assays : Evaluate biodegradability using OECD 301F (manometric respirometry) and toxicity via Daphnia magna acute toxicity tests .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
